(S)-Methyl 2-acetamidopropanoate
Overview
Description
“(S)-Methyl 2-acetamidopropanoate” is a chemical compound with the molecular formula C6H11NO3 . It is also known by other names such as “AC-ALA-OME”, “N-Acetyl-L-alanine methyl ester”, and "methyl (2S)-2-acetamidopropanoate" . The compound has a molecular weight of 145.16 g/mol .
Molecular Structure Analysis
“(S)-Methyl 2-acetamidopropanoate” contains a total of 20 bonds; 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .Chemical Reactions Analysis
Specific chemical reactions involving “(S)-Methyl 2-acetamidopropanoate” are not detailed in the available resources .Physical And Chemical Properties Analysis
The compound has a molecular weight of 145.16 g/mol . It has a computed XLogP3 value of -0.6, indicating its relative lipophilicity . The compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors . It also has 3 rotatable bonds .Scientific Research Applications
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Biotechnological Applications
- In the biosynthesis of natural products, methylation is a common and essential transformation to alter molecules’ bioavailability and bioactivity .
- S-adenosyl-methionine-dependent methyltransferases (MTs), which perform the main methylation reaction, have been discovered to accept complex substrates and synthesize industrially valuable natural products .
- Many MTs are able to accept multiple structurally similar substrates. Such promiscuous methyltransferases are versatile and can be tailored to design de novo pathways to produce molecules whose biosynthetic pathway is unknown or non-existent in nature .
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Chemistry and Applications of Metal–Organic Frameworks
- Metal–organic frameworks (MOFs) are crystalline porous materials with a broad range of practical applications .
- Given that s-block MOFs adopt outstanding features (e.g., low density, dense Lewis active centers and open metal sites, biocompatibility, and high catalytic activity), they have been used for potential applications such as gas storage and separation, chemical delivery, catalysis, electrochemical applications, and sensing .
-
Biotechnological Applications
- In the biosynthesis of natural products, methylation is a common and essential transformation to alter molecules’ bioavailability and bioactivity .
- S-adenosyl-methionine-dependent methyltransferases (MTs), which perform the main methylation reaction, have been discovered to accept complex substrates and synthesize industrially valuable natural products .
- Many MTs are able to accept multiple structurally similar substrates. Such promiscuous methyltransferases are versatile and can be tailored to design de novo pathways to produce molecules whose biosynthetic pathway is unknown or non-existent in nature .
-
Chemistry and Applications of Metal–Organic Frameworks
- Metal–organic frameworks (MOFs) are crystalline porous materials with a broad range of practical applications .
- Given that s-block MOFs adopt outstanding features (e.g., low density, dense Lewis active centers and open metal sites, biocompatibility, and high catalytic activity), they have been used for potential applications such as gas storage and separation, chemical delivery, catalysis, electrochemical applications, and sensing .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-2-acetamidopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGVVDYNRHNTCK-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426222 | |
Record name | (S)-Methyl 2-acetamidopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-acetamidopropanoate | |
CAS RN |
869082-12-2 | |
Record name | (S)-Methyl 2-acetamidopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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